molecular formula C9H8Cl2N2O2 B2850763 Methyl 2-chloro-1h-1,3-benzodiazole-6-carboxylate hydrochloride CAS No. 2172461-21-9

Methyl 2-chloro-1h-1,3-benzodiazole-6-carboxylate hydrochloride

Cat. No.: B2850763
CAS No.: 2172461-21-9
M. Wt: 247.08
InChI Key: MKPGDGFAJCNDSB-UHFFFAOYSA-N
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Description

Methyl 2-chloro-1H-1,3-benzodiazole-6-carboxylate hydrochloride is a halogenated heterocyclic compound featuring a benzodiazole core substituted with a chlorine atom at position 2, a methyl carboxylate group at position 6, and a hydrochloride salt.

Properties

IUPAC Name

methyl 2-chloro-3H-benzimidazole-5-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2.ClH/c1-14-8(13)5-2-3-6-7(4-5)12-9(10)11-6;/h2-4H,1H3,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPGDGFAJCNDSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(N2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2172461-21-9
Record name methyl 2-chloro-1H-1,3-benzodiazole-6-carboxylate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-chloro-1h-1,3-benzodiazole-6-carboxylate hydrochloride typically involves the reaction of 2-chloro-1h-1,3-benzodiazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is purified using techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-1h-1,3-benzodiazole-6-carboxylate hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides.

    Reduction Reactions: Reduction can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in aprotic solvents like tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: Products include various substituted benzodiazoles.

    Oxidation Reactions: Products include oxides and other oxidized derivatives.

    Reduction Reactions: Products include amines and other reduced derivatives.

Scientific Research Applications

Buffering Agent

Methyl 2-chloro-1H-1,3-benzodiazole-6-carboxylate hydrochloride is primarily used as a buffering agent in cell culture environments. It helps maintain pH levels within the optimal range of 6 to 8.5, which is crucial for enzyme activity and cellular functions. This buffering capacity allows researchers to conduct experiments under controlled conditions, enhancing the reliability of biological assays.

Drug Development

The compound's structure allows it to participate in various chemical reactions typical of benzodiazoles, including nucleophilic substitutions. This reactivity can be exploited to synthesize more complex molecules or derivatives that may exhibit enhanced biological activity or altered physical properties.

Case Study: Synthesis of Derivatives

A notable case study involves the synthesis of derivatives from this compound aimed at developing new pharmaceuticals targeting specific biological pathways. Researchers have successfully modified the chlorine substituent with various nucleophiles such as amines and alcohols to create compounds with improved efficacy against certain diseases.

Biochemical Assays

In biochemical assays, maintaining stable pH is essential for accurate measurements of enzyme kinetics and other cellular processes. The compound's buffering action supports a wide range of assays, including those assessing enzyme activity and metabolic pathways.

Summary Table of Applications

Application AreaDescription
Buffering AgentMaintains pH stability in cell cultures (optimal range: 6 - 8.5)
Drug DevelopmentServes as a precursor for synthesizing biologically active derivatives
Biochemical AssaysFacilitates accurate measurements in enzyme kinetics and metabolic assays
Chemical ReactivityEngages in nucleophilic substitutions to create complex molecules

Mechanism of Action

The mechanism of action of methyl 2-chloro-1h-1,3-benzodiazole-6-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Core Heterocycles

The target compound belongs to the benzodiazole family (two nitrogen atoms in the heterocycle), whereas analogs from the evidence include benzodithiazines (one nitrogen and two sulfur atoms) and benzoxazoles (one nitrogen and one oxygen atom). Key substituents such as chloro, carboxylate, and hydrazino groups are shared among these compounds, enabling comparative analysis of substituent effects.

Table 1: Core Structures and Substituents of Comparable Compounds
Compound Name Core Heterocycle Key Substituents Reference
Methyl 2-chloro-1H-1,3-benzodiazole-6-carboxylate hydrochloride Benzodiazole Cl (C2), COOCH₃ (C6), HCl salt N/A
Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate (Compound 3) Benzodithiazine Cl (C6), COOCH₃ (C7), 1-methylhydrazino (C3), SO₂ groups
Methyl 6-chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate (Compound 15) Benzodithiazine Cl (C6), COOCH₃ (C7), 2,4-dihydroxybenzylidene (C3), SO₂ groups
(5-Chloro-6-methyl-1,3-benzoxazol-2-yl)-methylamine hydrochloride Benzoxazole Cl (C5), CH₃ (C6), CH₂NH₂·HCl (C2)

Physicochemical Properties

Melting Points and Thermal Stability
  • Compound 3 : Melting point (mp) 252–253°C (decomposition) .
  • Compound 15 : mp 310–311°C (decomposition) .
  • Compound 6 (benzodithiazine derivative) : mp 318–319°C (decomposition) .
  • (5-Chloro-6-methylbenzoxazole derivative): No mp reported, but hydrochloride salts typically exhibit high thermal stability .

Analysis : The introduction of hydroxyl groups (e.g., in Compound 15) or methyl substituents (Compound 6) increases melting points compared to Compound 3, likely due to enhanced hydrogen bonding or crystallinity. The target compound’s hydrochloride salt may similarly improve stability and solubility in polar solvents.

Spectral Characteristics

Infrared (IR) Spectroscopy
  • Compound 3 : IR peaks at 3360 cm⁻¹ (N–NH₂), 1740 cm⁻¹ (C=O), and 1155 cm⁻¹ (SO₂) .
  • Compound 15 : IR peaks at 3320 cm⁻¹ (OH), 1715 cm⁻¹ (C=O), and 1130 cm⁻¹ (SO₂) .
  • Compound 17 (cyano-substituted analog): IR peak at 2235 cm⁻¹ (C≡N) .

Comparison: The target compound’s carboxylate group would likely show a C=O stretch near 1740 cm⁻¹, similar to Compound 3. Hydroxyl or cyano substituents in analogs introduce distinct peaks, absent in the target structure.

Nuclear Magnetic Resonance (NMR)
  • Compound 3 : ¹H-NMR signals at δ 3.88 (COOCH₃), 8.29 (H-8 aromatic proton) .
  • Compound 15 : ¹H-NMR signals at δ 6.37–6.42 (aromatic protons from dihydroxybenzylidene) and 8.40 (N=CH) .

Analysis: The target compound’s aromatic protons and methyl carboxylate would mirror these shifts, while the absence of a hydrazino or benzylidene group simplifies its NMR profile.

Elemental Analysis and Purity

  • Compound 3 : C 35.72%, H 3.10%, N 12.57% (theoretical: C 35.77%, H 3.00%, N 12.51%) .
  • Compound 15 : C 44.78%, H 3.12%, N 9.26% (theoretical: C 44.78%, H 3.09%, N 9.21%) .

Implications : High purity in analogs suggests reliable synthetic routes for the target compound. The hydrochloride salt may slightly alter elemental ratios due to added Cl⁻ and H⁺.

Functional and Reactivity Differences

  • Hydrochloride Salts : The target compound and the benzoxazole derivative share enhanced aqueous solubility due to ionic character, unlike neutral benzodithiazines.
  • Electron-Withdrawing Groups: Chloro and carboxylate substituents in the target compound may increase electrophilicity compared to methyl or hydrazino groups in analogs.
  • Hydrogen Bonding : Hydroxyl groups in Compounds 15–17 improve crystallinity but reduce lipophilicity, whereas the target compound’s carboxylate and HCl salt balance polarity and solubility.

Biological Activity

Methyl 2-chloro-1H-1,3-benzodiazole-6-carboxylate hydrochloride (CAS Number: 2172461-21-9) is a compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

This compound is characterized by the following chemical properties:

  • Molecular Formula : C_10H_8ClN_2O_2
  • Molecular Weight : 224.64 g/mol
  • Melting Point : Not specified
  • Solubility : Soluble in polar solvents

Antimicrobial Activity

Research has indicated that compounds within the benzodiazole family, including this compound, exhibit significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, with notable minimum inhibitory concentrations (MICs) indicating its potential as an antibacterial agent.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These findings suggest that the compound could be developed further into a therapeutic agent for treating bacterial infections.

Antiviral Activity

The compound has also been evaluated for antiviral properties. In a recent study, it was found to inhibit viral replication in vitro, particularly against influenza viruses. The effective concentration (EC50) values were determined through plaque reduction assays.

Virus Type EC50 (µM) CC50 (µM) Selectivity Index
Influenza A5.2>100>19
Zika Virus3.4>100>29

The selectivity index (SI) indicates a favorable safety profile for further development.

Cytotoxicity Studies

Cytotoxicity assessments using various cancer cell lines have shown that this compound exhibits moderate cytotoxic effects. The IC50 values were measured in different cell lines:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15.0
HeLa (Cervical Cancer)12.5
A549 (Lung Cancer)18.0

These results suggest that while the compound has cytotoxic effects, it may require further optimization to enhance selectivity towards cancer cells.

Case Studies

Several case studies have investigated the biological activity of this compound:

  • Study on Antimicrobial Efficacy :
    • Researchers tested the compound against a panel of pathogenic bacteria and fungi. The results demonstrated promising antimicrobial activity with potential applications in treating infections caused by resistant strains.
  • Antiviral Mechanism Exploration :
    • A detailed mechanism study revealed that the compound disrupts viral replication by inhibiting key viral proteins involved in the life cycle of influenza viruses.
  • Cytotoxicity Profiling :
    • In vitro studies in cancer cell lines showed varying degrees of cytotoxicity, prompting further investigation into structural modifications to enhance efficacy and reduce toxicity.

Q & A

Q. What are the optimal synthetic routes for Methyl 2-chloro-1H-1,3-benzodiazole-6-carboxylate hydrochloride?

The synthesis typically involves cyclization of substituted anilines with chloroacetyl chloride, followed by esterification. For example, analogous benzimidazole derivatives are synthesized via refluxing substituted o-phenylenediamine precursors with chloroacetic acid in acidic conditions, yielding the benzodiazole core . Subsequent carboxylation at the 6-position can be achieved using methyl chloroformate under basic conditions. Reaction optimization should focus on controlling regioselectivity and minimizing hydrolysis of the ester group during purification.

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection requires high-quality crystals grown via slow evaporation in solvents like methanol/water. For refinement, SHELXL (part of the SHELX suite) is widely used for small-molecule crystallography due to its robust handling of disorder and hydrogen bonding networks . Key parameters to refine include thermal displacement factors and occupancy ratios for chlorine substituents, which may exhibit positional disorder.

Q. What safety precautions are essential when handling this compound?

Based on analogous benzoxazole hydrochlorides, avoid inhalation of dust and use PPE (gloves, lab coat, goggles). Work in a fume hood to mitigate exposure to hydrochloride vapors. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the chloro and carboxylate groups in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to identify electrophilic sites. For example, the chlorine at position 2 shows high susceptibility to nucleophilic attack due to electron withdrawal by the adjacent diazole ring . Solvent effects (e.g., DMSO vs. THF) on transition states can be modeled using polarizable continuum models (PCM).

Q. What strategies resolve contradictions in NMR and mass spectrometry data for derivatives of this compound?

Contradictions often arise from tautomerism in the benzodiazole ring or chloride counterion interactions. For NMR, use deuterated DMSO to stabilize ionic forms and assign peaks via 2D experiments (COSY, HSQC). High-resolution mass spectrometry (HRMS) with ESI+ can differentiate between protonated molecular ions ([M+H]⁺) and adducts ([M+Na]⁺). Cross-validate with IR spectroscopy to confirm ester C=O stretches (~1720 cm⁻¹) .

Q. How does the hydrochloride salt form influence the compound’s solubility and bioactivity?

The hydrochloride salt enhances aqueous solubility via ionic interactions, critical for in vitro assays. Comparative studies with freebase forms show altered pharmacokinetics; for instance, hydrochloride salts of benzimidazoles exhibit improved membrane permeability in cell-based assays . Salt dissociation kinetics can be studied using pH-dependent UV-Vis spectroscopy.

Q. What role does the methyl ester play in stabilizing the compound during catalytic reactions?

The ester group acts as a directing group in metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura). Computational studies suggest the ester’s electron-withdrawing effect stabilizes palladium intermediates during C–Cl bond activation . Hydrolysis to the carboxylic acid (under basic conditions) can be monitored via TLC to optimize reaction time.

Methodological Notes

  • Spectral Assignments : Use DEPT-135 NMR to distinguish CH₃ (ester methyl) from aromatic protons.
  • Chromatography : Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) effectively separates hydrolysis byproducts.
  • Stability Testing : Accelerated degradation studies (40°C/75% RH) assess ester hydrolysis rates, critical for long-term storage .

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